molecular formula C16H14Cl2O3 B230988 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone

3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone

Cat. No. B230988
M. Wt: 325.2 g/mol
InChI Key: RGOSUCLVFZTFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone, also known as DCMPP, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone is not fully understood. However, it is believed to act as an agonist of the auxin receptor, which is involved in plant growth regulation. 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has also been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell division. Additionally, 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has been shown to induce apoptosis in cancer cells, although the mechanism of this effect is not clear.
Biochemical and Physiological Effects
3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has been found to exhibit a range of biochemical and physiological effects. In plants, 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has been shown to promote stem elongation, inhibit root growth, and induce leaf abscission. In animal cells, 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has been found to inhibit cell division, induce apoptosis, and alter gene expression. 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone in lab experiments is its high purity and stability. 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone is its potential toxicity. 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has been shown to induce cell death in some cell types, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research on 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone. One area of interest is the development of 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone analogs with improved pharmacological properties. Another area of interest is the investigation of the role of 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone in plant-microbe interactions. Additionally, 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone may have potential as a therapeutic agent for cancer and other diseases, and further research is needed to explore this possibility.
Conclusion
In conclusion, 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone is a synthetic compound that has been widely used in scientific research. Its synthesis method has been optimized to produce high yields of pure 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone. 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has been found to exhibit a range of biochemical and physiological effects, including auxin-like effects, inhibition of cell division, and induction of apoptosis. While 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has advantages for lab experiments, caution should be taken when handling this compound due to its potential toxicity. There are several future directions for research on 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone, including the development of analogs with improved pharmacological properties and investigation of its role in plant-microbe interactions.

Synthesis Methods

3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with 4-methoxybenzylmagnesium bromide in the presence of a palladium catalyst. The resulting intermediate is then treated with acetyl chloride to yield 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone. This synthesis method has been optimized to produce high yields of pure 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has been widely used in scientific research as a tool to study the role of 2,4-D in plant growth regulation. It has also been used to investigate the mechanism of action of 2,4-D and other related compounds. 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-1-propanone has been found to exhibit a range of biological activities, including auxin-like effects, inhibition of cell division, and induction of apoptosis.

properties

Molecular Formula

C16H14Cl2O3

Molecular Weight

325.2 g/mol

IUPAC Name

3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C16H14Cl2O3/c1-20-13-5-2-11(3-6-13)15(19)8-9-21-16-7-4-12(17)10-14(16)18/h2-7,10H,8-9H2,1H3

InChI Key

RGOSUCLVFZTFPC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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